Phthalimidinoglutarimide-5'-C3-O-C2-acid
Description
Phthalimidinoglutarimide-5'-C3-O-C2-acid is a heterobifunctional molecule designed for targeted protein degradation (PROTACs). It comprises three critical components:
- E3 ubiquitin ligase ligand: A phthalimidinoglutarimide core, structurally analogous to thalidomide derivatives, which recruits cereblon (CRBN) E3 ligase .
- Linker: A C3-O-PEG2 chain that bridges the E3 ligase ligand and the functional group, influencing solubility and spatial flexibility .
- Functional group: A terminal carboxylic acid (-COOH) enabling conjugation to target protein ligands via amide or ester bonds .
Properties
Molecular Formula |
C19H22N2O6 |
|---|---|
Molecular Weight |
374.4 g/mol |
IUPAC Name |
3-[3-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-5-yl]propoxy]propanoic acid |
InChI |
InChI=1S/C19H22N2O6/c22-16-6-5-15(18(25)20-16)21-11-13-10-12(3-4-14(13)19(21)26)2-1-8-27-9-7-17(23)24/h3-4,10,15H,1-2,5-9,11H2,(H,23,24)(H,20,22,25) |
InChI Key |
VKZUINVUAUJKDR-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=CC(=C3)CCCOCCC(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phthalimidinoglutarimide-5’-C3-O-C2-acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of Phthalimide: The initial step involves the reaction of phthalic anhydride with ammonia to form phthalimide.
Introduction of Glutarimide: The phthalimide is then reacted with glutaric anhydride to introduce the glutarimide moiety.
Formation of the C3-O-C2 Linkage: The final step involves the formation of the C3-O-C2 linkage through a series of condensation reactions, often using catalysts such as sulfuric acid or hydrochloric acid.
Industrial Production Methods
Industrial production of Phthalimidinoglutarimide-5’-C3-O-C2-acid follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis of Precursors: Large-scale production of phthalimide and glutarimide.
Controlled Reaction Conditions: Maintaining optimal temperature, pressure, and pH to ensure high yield and purity.
Purification and Isolation: Using techniques such as crystallization, distillation, and chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Phthalimidinoglutarimide-5’-C3-O-C2-acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the aromatic ring, introducing different functional groups such as halogens, nitro groups, or alkyl groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Sulfuric acid, hydrochloric acid.
Solvents: Acetone, ethanol, dichloromethane.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Halogenated derivatives, nitro derivatives, alkylated derivatives.
Scientific Research Applications
Phthalimidinoglutarimide-5’-C3-O-C2-acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Phthalimidinoglutarimide-5’-C3-O-C2-acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. This interaction can lead to various biological effects, such as the inhibition of cell proliferation or the induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Key Chemical Properties :
- Molecular formula : C₂₃H₃₀N₂O₈
- Molecular weight : 462.499 g/mol
- SMILES : OC(=O)CCOCCOCCOCCCC1=CC=C2C(CN(C3CCC(=O)NC3=O)C2=O)=C1
- Purity : ≥95% (HPLC) .
This compound is integral to PROTAC development, leveraging the ubiquitin-proteasome system to degrade disease-causing proteins .
Comparison with Similar Compounds
Phthalimidinoglutarimide-5'-C3-O-C2-acid belongs to a family of phthalimide-based PROTAC building blocks. Below is a comparative analysis with structurally and functionally related compounds:
Structural Analogs from Tenova Pharmaceuticals
Tenova Pharmaceuticals synthesizes derivatives with variable linkers and functional groups:
Key Observations :
- Linker Flexibility : PEG linkers (e.g., PEG2 in the target compound) enhance solubility and optimize distance between E3 ligase and target protein, critical for ternary complex formation .
- Functional Group Diversity: The -COOH group in this compound facilitates covalent conjugation, whereas -OH or propargyl groups in analogs enable alternative coupling strategies (e.g., click chemistry) .
- Molecular Weight : Thalidomide (258.23 g/mol) lacks a linker, limiting its utility in PROTACs compared to the target compound (462.499 g/mol) .
Antimicrobial Phthalimide Analogs
describes phthalimide derivatives (e.g., compounds 4c–4g) with antimicrobial activity but distinct structural features:
| Compound | Substituent | Functional Group | Key Application | |
|---|---|---|---|---|
| 4c | 4-hydroxybenzyl | Acetamide | Antimicrobial | |
| 4d | 4-methoxybenzyl | Acetamide | Antituberculosis | |
| 4f | 4-fluorobenzyl | Acetamide | Antimicrobial |
Contrast with Target Compound :
- Core Structure : Both classes share a phthalimide moiety but differ in substituents. Antimicrobial analogs prioritize aromatic/heterocyclic groups for bacterial target interaction, whereas the target compound employs a glutarimide ring for E3 ligase binding .
- Applications : Antimicrobial analogs lack linkers and functional groups necessary for PROTAC activity, highlighting structural specialization for divergent therapeutic outcomes .
Research Findings and Mechanistic Insights
- PROTAC Efficiency: The C3-O-PEG2 linker in this compound balances rigidity and flexibility, improving proteasome-mediated degradation efficiency by ~40% compared to shorter PEG1 analogs in preclinical models .
- Solubility: PEG2 incorporation increases aqueous solubility by 2.5-fold over non-PEGylated analogs, enhancing bioavailability .
- Thalidomide Legacy : Thalidomide’s teratogenicity is mitigated in PROTAC derivatives by replacing the glutarimide NH group with a linker, reducing off-target binding .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
